Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1166827-48-0
VCID: VC2849000
InChI: InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3
SMILES: CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

CAS No.: 1166827-48-0

Cat. No.: VC2849000

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate - 1166827-48-0

Specification

CAS No. 1166827-48-0
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Standard InChI InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3
Standard InChI Key OZBCMKKGZWCMBJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C
Canonical SMILES CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C

Introduction

Physical and Chemical Properties

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate possesses distinct physical and chemical characteristics that define its behavior in different experimental and application contexts. These properties are fundamental to understanding its potential uses in research and industrial settings.

Basic Identification and Properties

The basic identification parameters and physical properties of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate are summarized in Table 1:

PropertyValue
Chemical NameEthyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Synonyms2-Pyrazinecarboxylic acid, 6-chloro-3,5-dimethyl-, ethyl ester
CAS Number1166827-48-0
Molecular FormulaC₉H₁₁ClN₂O₂
Molecular Weight214.65 g/mol
Storage Condition-20°C

The compound's molecular structure features a pyrazine core (a six-membered aromatic ring with two nitrogen atoms in para positions) with specific substitutions. The presence of an ethyl carboxylate group contributes to its polarity, while the chloro and methyl substituents influence its lipophilicity profile .

Physical State and Solubility

Based on the properties of structurally similar pyrazine derivatives, Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate likely exists as a crystalline solid or oil at room temperature. The compound is expected to demonstrate good solubility in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate, with limited solubility in water due to its lipophilic substituents.

The recommended storage temperature of -20°C suggests potential susceptibility to degradation under ambient conditions, possibly due to hydrolysis of the ester group or other chemical transformations .

Structural Characteristics

The molecular architecture of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate features a distinct arrangement of functional groups that directly influences its chemical reactivity, physical properties, and potential biological interactions.

Core Structure and Substitution Pattern

The fundamental structure consists of a pyrazine heterocyclic core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This nitrogen-containing heterocycle provides the basic scaffold upon which the functional groups are arranged:

  • Chlorine atom at position 6: Introduces electronegativity and potential for halogen bonding

  • Methyl groups at positions 3 and 5: Contribute electron density to the aromatic system through inductive effects

  • Ethyl carboxylate group at position 2: Functions as an electron-withdrawing group and provides a site for potential hydrolysis or further derivatization

This specific arrangement creates an asymmetric electronic distribution around the pyrazine core, influencing the compound's dipole moment, reactivity patterns, and intermolecular interactions .

Purification and Characterization

Following synthesis, purification methods typically involve extraction with organic solvents such as ethyl acetate, followed by column chromatography. Characterization would be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound .

Applications and Biological Activity

The applications and biological activity of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate can be inferred from the properties and applications of structurally related pyrazine derivatives.

Pharmaceutical Applications

Pyrazine derivatives have demonstrated diverse biological activities, making them valuable scaffolds in drug discovery. Based on information from related compounds, Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate might possess:

  • Potential enzyme inhibitory activity, particularly against targets such as DGAT1 (diacylglycerol acyltransferase 1), as suggested by the development of pyrazinecarboxamide-based inhibitors

  • Antimicrobial properties, which are common among halogenated heterocycles

  • Potential for further derivatization to create compounds with enhanced biological activities

The presence of the ethyl carboxylate group provides a convenient handle for further chemical modifications, potentially allowing for the development of a range of derivatives with tailored pharmacological properties.

Chemical Research Applications

In synthetic organic chemistry, Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate could serve as:

  • A building block for more complex molecular structures

  • A substrate for cross-coupling reactions, utilizing the reactive chloro substituent

  • A model compound for studying substitution effects on the pyrazine ring

Potential HazardPrecautionary Measure
Skin irritationWear appropriate gloves; avoid skin contact
Eye irritationUse eye protection; avoid eye contact
Respiratory irritationUse in well-ventilated area; wear respiratory protection if necessary
Chemical instabilityStore at -20°C; avoid exposure to moisture and heat

Related Compounds

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate belongs to a broader family of substituted pyrazines, many of which share structural similarities and related properties.

Structurally Similar Pyrazine Derivatives

Several compounds mentioned in the search results bear structural resemblance to Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate:

CompoundCAS NumberStructural Relationship
2-Chloro-3,5-dimethylpyrazine38557-72-1Lacks the ethyl carboxylate group at position 2
Ethyl 5-chloropyrazine-2-carboxylate54013-04-6Lacks methyl groups; chloro at position 5 instead of 6
2-Ethyl-3,5-dimethylpyrazine13360-65-1Has ethyl instead of ethyl carboxylate at position 2; lacks chloro
2-Ethyl-3,6-dimethylpyrazineN/ADifferent substitution pattern
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate1458-01-1Has methyl instead of ethyl ester; amino groups instead of methyl

Functional Relationships

Beyond structural similarities, functional relationships exist between Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate and other compounds:

  • As a carboxylate ester, it relates to other pyrazine carboxylates and could potentially undergo similar hydrolysis reactions to yield the corresponding carboxylic acid

  • The presence of the chloro substituent positions it among halogenated pyrazines, which often serve as intermediates in cross-coupling reactions for further functionalization

  • The specific substitution pattern may influence its potential role as a building block in the synthesis of more complex molecules, such as the pyrazinecarboxamide-based inhibitors mentioned in literature

Understanding these relationships provides insights into potential synthetic transformations and applications of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate in various research and industrial contexts.

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